Halogen Bond Donor Capacity: –OCF₂Cl Outperforms –OCF₂H and –OCF₃ in Backbone Carbonyl Interaction by 1.5- to 7-Fold
In the asciminib scaffold co-crystallized with ABL1 kinase (PDB: 5MO4), the –OCF₂Cl moiety engages the backbone carbonyl oxygen of Leu448 via a halogen bond (XB) at a distance of 3.3 Å and a σ-hole angle of 178.3°, yielding a complex formation energy (ΔE) of –11.2 kJ mol⁻¹ at the MP2/TZVPP level [1]. Under identical computational conditions, the –OCF₂H analog (13a) relies on a weaker C–H···O hydrogen bond (3.8 Å, ΔE = –7.3 kJ mol⁻¹), while the –OCF₃ analog (13b) shows negligible interaction (3.6 Å, ΔE = –1.6 kJ mol⁻¹) [1]. The –OCF₂Cl interaction energy thus exceeds –OCF₂H by 53% (1.53-fold) and –OCF₃ by 600% (7.0-fold) [1]. This halogen bonding interaction is orthogonal to conventional hydrogen bonding and is not achievable with –OCF₃ or simple aryl chlorides, which lack the requisite σ-hole geometry .
| Evidence Dimension | Complex formation energy (ΔE) with backbone carbonyl oxygen (halogen bond vs. hydrogen bond vs. negligible interaction) |
|---|---|
| Target Compound Data | –OCF₂Cl (asciminib 13c): ΔE = –10.4 to –11.2 kJ mol⁻¹, X···O distance = 3.3 Å, C–X···O angle = 172.0°–178.3° |
| Comparator Or Baseline | –OCF₂H (13a): ΔE = –7.3 kJ mol⁻¹, distance = 3.8 Å; –OCF₃ (13b): ΔE = –1.6 kJ mol⁻¹, distance = 3.6 Å; –OCF₂Br (13d): ΔE = –15.4 kJ mol⁻¹; –OCF₂I (13e): ΔE = –24.0 kJ mol⁻¹ |
| Quantified Difference | –OCF₂Cl vs. –OCF₂H: 1.53-fold stronger; –OCF₂Cl vs. –OCF₃: 7.0-fold stronger; intermediate between –OCF₂Br and –OCF₂H |
| Conditions | QM calculations at MP2/TZVPP level; asciminib–ABL1 kinase co-crystal structure (PDB: 5MO4); fragment model compounds 13a–13e |
Why This Matters
For drug discovery programs targeting kinases or other proteins with accessible backbone carbonyls, the –OCF₂Cl group provides a tunable halogen bonding interaction that –OCF₂H (hydrogen bond only) and –OCF₃ (no significant interaction) cannot replicate, directly affecting binding affinity and selectivity.
- [1] Vaas, S.; Zimmermann, M. O.; Schollmeyer, D.; Stahlecker, J.; Engelhardt, M. U.; Rheinganz, J.; Drotleff, B.; Olfert, M.; Lämmerhofer, M.; Kramer, M.; Stehle, T.; Boeckler, F. M. Principles and Applications of CF₂X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. J. Med. Chem. 2023, 66 (15), 10273–10296. Table 1 and Figures 1–3. https://doi.org/10.1021/acs.jmedchem.3c00634. View Source
